

A Comparative Guide to the Metabolic Pathways of D-Altrose and D-Fructose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-Altrose

Cat. No.: B8254741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two monosaccharides: the well-known D-fructose and the rare sugar **D-Altrose**. While both are hexoses, their metabolic fates within the human body are strikingly different. D-fructose is readily metabolized, primarily in the liver, and integrated into central energy pathways. In contrast, **D-Altrose** is largely resistant to metabolic processing and is mostly excreted unchanged. This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in metabolism and drug development.

At a Glance: Key Metabolic Differences

Feature	D-Altrose	D-Fructose
Metabolic Rate	Minimally metabolized	Rapidly metabolized
Primary Site of Metabolism	Not applicable (minimal)	Liver
Entry into Glycolysis	Does not significantly enter the glycolytic pathway	Enters glycolysis via Fructose-1-phosphate, bypassing key regulatory steps
Key Metabolic Enzymes	Not a substrate for key sugar-metabolizing enzymes like fructokinase	Fructokinase, Aldolase B
Primary Metabolic Fate	Absorption followed by urinary excretion	Conversion to glucose, glycogen, lactate, and substrates for de novo lipogenesis
Caloric Value	Considered to have very low to no caloric value	~4 kcal/gram

Metabolic Pathway of D-Fructose: A High-Flux Route to Glycolysis and Lipogenesis

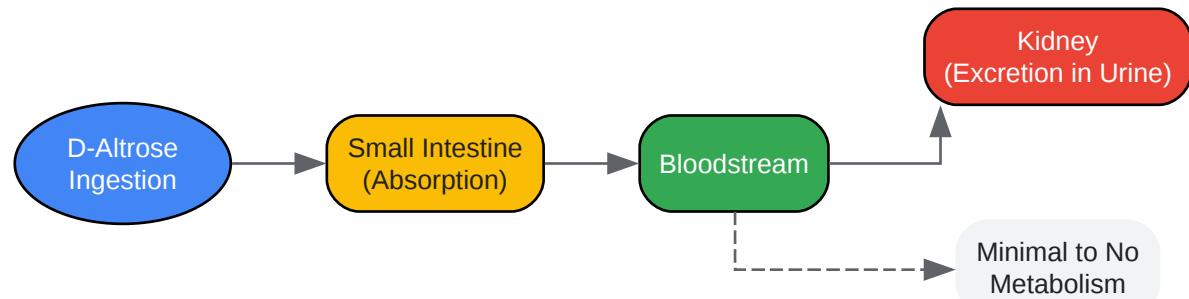
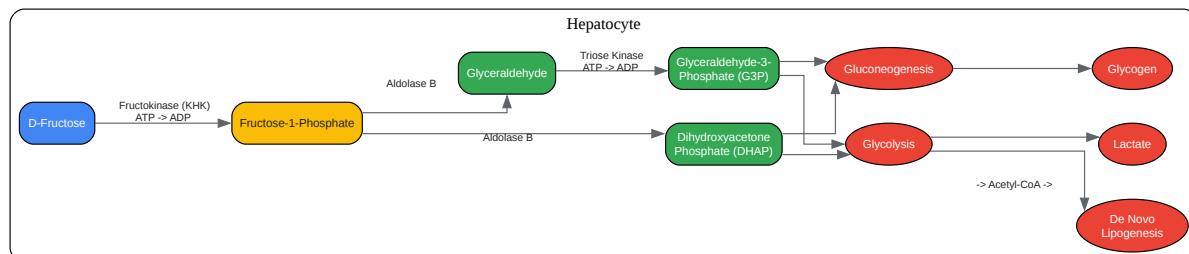
D-fructose is primarily metabolized in the liver through a pathway known as fructolysis. Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1, leading to a rapid and largely unregulated influx of carbons into downstream pathways.^[1]

The key steps in hepatic fructose metabolism are:

- **Phosphorylation:** Fructose is phosphorylated to fructose-1-phosphate (F1P) by fructokinase (Ketohexokinase, KHK).^[2] This step traps fructose within the hepatocyte.
- **Cleavage:** Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.^[2]

- Entry into Glycolysis/Gluconeogenesis: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase, which then also enters these central metabolic pathways.[2]

This rapid catabolism of fructose can lead to several metabolic consequences, including replenishment of liver glycogen, but also an increased production of lactate and a significant diversion of carbons towards the synthesis of fatty acids and triglycerides (de novo lipogenesis), especially when consumed in excess.[3]



Quantitative Data on D-Fructose Metabolism

The metabolic fate of ingested fructose has been quantified using stable isotope tracer studies in humans. These studies provide valuable insights into the distribution of fructose-derived carbons.

Metabolic Fate	Percentage of Ingested Fructose (Mean \pm SD)	Study Conditions	Citation
Oxidation to CO ₂	45.0% \pm 10.7%	Non-exercising subjects, 3-6 hours post-ingestion	
Conversion to Glucose	41% \pm 10.5%	3-6 hours post-ingestion	
Conversion to Lactate	~25%	Within a few hours of ingestion	
Direct Conversion to Plasma Triglycerides	<1%	-	
Contribution to De Novo Lipogenesis	Significantly increases with high fructose consumption	Fructose feeding studies	

Note: The percentages may not sum to 100% as they represent different metabolic fates measured over varying time periods and conditions.

Visualizing the Metabolic Pathway of D-Fructose

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rare Sugars and their Health Effects in Humans: A Systematic Review and Narrative Synthesis of the Evidence from Human Trials - IAFNS [iafns.org]

- 3. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis
In Vitro | MDPI [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to the Metabolic Pathways of D-Altrose and D-Fructose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8254741#comparing-the-metabolic-pathways-of-d-altrose-and-d-fructose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com